BenchChemオンラインストアへようこそ!

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride

Monoamine Transporter Pharmacology CNS Activity Profiling Halogen Bioisosterism

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS 1704075-90-0) is a halogenated trifluoromethyl-substituted phenylpropan-2-amine that functions primarily as a synthetic building block for medicinal chemistry and neuroscience research. The molecule features a tertiary amine α-branched side chain, an aryl bromide handle suitable for cross-coupling diversification, and a meta-trifluoromethyl group known to enhance metabolic stability.

Molecular Formula C10H11BrF3N
Molecular Weight 282.10 g/mol
Cat. No. B8067387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride
Molecular FormulaC10H11BrF3N
Molecular Weight282.10 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)Br)C(F)(F)F)N
InChIInChI=1S/C10H11BrF3N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3
InChIKeyZXWFZQBQWQWLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride – A Strategic Halo-CF₃ Arylamine Intermediate for CNS-Oriented Research & Procurement


2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS 1704075-90-0) is a halogenated trifluoromethyl-substituted phenylpropan-2-amine that functions primarily as a synthetic building block for medicinal chemistry and neuroscience research . The molecule features a tertiary amine α-branched side chain, an aryl bromide handle suitable for cross-coupling diversification, and a meta-trifluoromethyl group known to enhance metabolic stability [1]. Multiple vendor sources identify this compound as a key intermediate in the development of central nervous system (CNS) agents, exploiting both its reactive groups and its electronic features [2].

Why 4-Br-3-CF₃ Phenylpropan-2-amine Cannot Be Interchanged with Other Halo-CF₃ or Methyl Analogs in Procurement


Substituting this specific compound with ostensibly similar aryl–amine analogs entails quantitatively different reactivity, physicochemical, and biological outcomes [1]. The combination of para-bromine and meta-trifluoromethyl groups on the phenyl ring, in tandem with the gem-dimethylated α-carbon bearing the amine, creates a sterically and electronically differentiated scaffold not replicated by 4-chloro, 4-fluoro, 4-iodo, 4-bromo-3-methyl, or regioisomeric 4-bromo-2-CF₃ variants. The bromide provides a versatile cross-coupling partner with balanced reactivity relative to C–Cl and C–F, while bromine’s large polarizable van der Waals surface and calculated logP shift (3.02) relative to mono- and non-halogenated congeners significantly alter target affinity and membrane passive permeability . Thus, bulk procurement, SAR programs, and synthetic route design all require precise specification of this core rather than off-target truncation or substitution, as demonstrated by the evidence below.

Quantitative Differentiation Evidence: 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride vs. Closest Analogs


Enhanced Serotonergic vs. Dopaminergic Transporter Affinity Ratio Relative to 4-Fluoro Analog

In a direct head-to-head comparison of para-substituted amphetamine analogs (side chain = non-fluorinated propylamine vs. propan-2-amine; core scaffold conserved), the 4-bromo substituent shifts the DAT:SERT inhibitory ratio significantly toward serotonergic preference relative to the 4-fluoro congener. According to Liechti and coworkers, para-bromination “resulted in enhanced serotonergic properties compared with the 4-fluoro group” [1]. Although the published dataset is on the 1-amino-propane (amphetamine) scaffold, the electronic paradigm translates to the α,α-dimethyl amine form presented here, making this core preferable for CNS programs targeting serotonin over dopamine and norepinephrine reuptake inhibition.

Monoamine Transporter Pharmacology CNS Activity Profiling Halogen Bioisosterism

Superior Cross-Coupling Reactivity Window Relative to 4-Chloro-3-CF₃ and 4-Fluoro-3-CF₃ Analogs

The aryl bromide group at the para-position provides a reactivity sweet spot for transition-metal-catalyzed transformations. Aryl bromides react 100- to 1000-fold faster than aryl chlorides in Pd(0)/Pd(II) oxidative addition, while the C–Br bond stability under storage and handling is superior to C–I [1]. This compound is specifically listed as being amenable to Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling modular C–C and C–N bond formation with commercially available catalyst systems. Although no explicit side-by-side kinetic measurement appears for this particular substrate, the class-level trend is unequivocal and provides a rational procurement rationale: the 4‑bromo variant offers balanced reactivity for diversification, whereas the 4‑chloro equivalent would require harsher conditions or specialty catalysts, and the 4‑iodo analog costs more while being less shelf-stable.

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Buchwald-Hartwig Amination

Calculated Lipophilicity (LogP 3.02) Positions the Compound in an Optimal CNS-Penetrant Window Versus Non-CNS Analogs

The predicted logP for the free base of the target compound (CAS 1704075-90-0, free amine C₁₀H₁₁BrF₃N) is consistently reported as 3.02 by cheminformatics databases . This value sits within the recognized “CNS-permeable sweet spot” (logP 1.5–5.0), while the 4‑bromo‑3‑trifluoromethyl substructure elevates lipophilicity compared to 4‑chloro‑3‑CF₃ (calculated logP ≈ 2.9) and 4‑fluoro‑3‑CF₃. The 4‑bromo‑3‑methyl phenyl analog would have substantially lower logP (approx. 2.0–2.5) due to loss of the trifluoromethyl group’s hydrophobic contribution. The compound’s polar surface area (26 Ų) is low, promoting blood-brain barrier permeability . For comparison, the 4‑bromo‑2‑(trifluoromethyl) regioisomer shows logP ≈ 3.3 and somewhat higher steric bulk, potentially altering target binding [1].

CNS Drug Likeness Lipinski Parameters Physicochemical Profiling

Dual Electronic Modulation: The 3-CF₃ Group Enhances Aromatic Reactivity While the 4-Br Site Permits Orthogonal Functionalization – Contrast with 3-Methyl and 2-CF₃ Regioisomer

The trifluoromethyl group at the meta position to the 2-amine side chain and para to the bromide exerts strong electron-withdrawal (σₚ ≈ 0.54), which activates the aromatic ring for nucleophilic aromatic substitution while simultaneously directing electrophilic reactions to other ring positions. In site-selective Suzuki-Miyaura cross-couplings of dihalogenated trifluoromethyl-benzenes, the CF₃ group allows selective coupling at the bromide position under mild conditions without interference [1]. Replacing the CF₃ with a methyl group (4‑bromo‑3‑methylphenyl analog) removes this activation, reducing reactivity and altering regio-control. Conversely, the 4‑bromo‑2‑(trifluoromethyl) regioisomer (ortho-CF₃) introduces additional steric hindrance adjacent to the bromine and amine side chain, potentially slowing coupling reactions and biasing conformational space through steric congestion around the amine.

Nucleophilic Aromatic Substitution Electron-Withdrawing Group Synergy Regioselective Synthesis

COX-2 Inhibitory and Antibacterial Activity of this Scaffold Distinguished from 4-Chloro-3-Trifluoromethyl Analog in a Published Structure-Activity Study

A recent medicinal chemistry program comparing a series of trifluoromethyl phenyl-amino derivatives found that compounds incorporating the 4-bromo-3-(trifluoromethyl)phenyl motif exhibited a unique biological profile. In one dataset, the 4-bromo-3-(trifluoromethyl)phenyl derivative produced an IC₅₀ of 6.5 µM against MRSA, whereas the 4-chloro‑3‑CF₃ analog showed no measurable inhibition at comparable concentrations [1]. Simultaneously, the 4‑bromo‑CF₃ compound demonstrated selective COX‑2 inhibition potential, a trait not mirrored by other halogen regioisomers tested within the same series. While these data are from cinnamanilide scaffolds rather than the free propan‑2‑amine, the consistent superiority of the bromo‑CF₃ combination underscores that even minor halogen substitution profoundly alters in-vitro biological activity.

COX‑2 Inhibition Antimicrobial Activity Halogen SAR

Bromine Atom Provides NMR/spectroscopic handle for Reaction Monitoring and Structural Confirmation Absent in Trifluoromethyl-Only Analogs

The presence of bromine (spin-3/2 nucleus) in conjunction with trifluoromethyl (three equivalent ¹⁹F nuclei) creates a distinctive combined ¹H/¹³C/¹⁹F NMR signature that simplifies structure verification and reaction monitoring . In the target compound, the bromine atom’s large chemical shift anisotropy and heavy-atom effect cause characteristic downfield shifts of ortho-protons and ¹³C resonances, as observed in the ¹H NMR of analogous 4‑bromo‑3‑CF₃ biphenyls (e.g., δ 7.49 dd, 7.66 d, 7.78 d for aromatic protons) [1]. These spectral features are absent in 4‑chloro, 4‑fluoro, or 3‑methyl analogs, where the ortho protons appear upfield. Additionally, the ¹⁹F NMR shows a single resonance near δ ‑62 ppm (CDCl₃), clearly distinct from the 4‑fluoro‑3‑CF₃ analog which would display two separate ¹⁹F signals (CF₃ + Ar‑F). This unique spectral fingerprint allows rapid identity confirmation and purity assessment during procurement QC.

NMR Spectroscopy Halogen Perturbation Analytical Quality Control

Optimal Deployment Scenarios for 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride in Discovery & Process Chemistry


Serotonin-Focused CNS Lead Generation Programs

Given the documented serotonergic bias of 4‑bromo‑substituted amphetamine scaffolds relative to 4‑fluoro (see Evidence Item 1), procurement of this specific bromo‑CF₃ amine is justified for CNS drug discovery campaigns targeting SERT inhibition or 5‑HT₂A modulation. Starting with the 4‑bromo‑3‑CF₃ core ensures that initial SAR libraries inherit the desired transporter selectivity profile, while the bromide handle enables subsequent Suzuki or Buchwald coupling to append various aryl or amine pharmacophores without losing the CF₃ metabolic stability advantage. Typical use cases include synthesis of novel antidepressants or anxiolytics where balanced 5‑HT/DA activity is required but with a SERT‑preferring baseline.

Parallel Medicinal Chemistry for Anti-Infective or Anti-Inflammatory Libraries

The demonstrated improvement in MRSA potency for bromo‑CF₃ containing cinnamanilides (IC₅₀ 6.5 µM) over the chloro‑CF₃ matched pair (Evidence Item 5) supports the use of this propan‑2‑amine as a core intermediate for synthesizing antimicrobial or COX‑2 inhibitor libraries. The synergistic effect of bromine and trifluoromethyl on target binding translates into measurable activity gains that can be leveraged across diverse substitution chemistry. Procuring the bromo‑CF₃ amine at the outset avoids the need for late‑stage bromination of a less active chloro or fluoro precursor, simplifying synthetic routes.

High-Throughput Cross-Coupling SAR Arrays (HT-CCL)

The balanced reactivity of the aryl bromide (Evidence Item 2) makes this building block a prime candidate for automated, array-based diversification in academic core facilities or pharma screening collections. The 4‑bromo activate for Suzuki, Sonogashira, Heck, and Buchwald‑Hartwig chemistry under uniform 96‑well plate conditions, while the trifluoromethyl group provides a spectroscopic tag for rapid LC-MS/¹⁹F‑NMR assessment of reaction progress. By contrast, using the 4‑chloro analog would demand individualized optimization of catalyst/ligand systems, disrupting high‑throughput workflows and compromising array consistency. This makes the bromo‑CF₃ amine the “scalable standard” for parallel library construction.

Radiofluorination and PET Tracer Precursor Development

The 4‑bromo group can serve as a leaving group in ¹⁸F‑radiofluorination reactions to generate PET imaging agents based on the phenylpropan‑2‑amine scaffold. The trifluoromethyl group ensures sufficient metabolic stability for in vivo imaging, while the bromide’s facile displacement under nucleophilic aromatic substitution conditions (SNAr) enables late‑stage radiolabeling. Starting with the free amine HCl salt (this compound) rather than a fully elaborated final compound preserves the synthetic flexibility needed for tracer development, where the amine functionality can be orthogonally protected or derivatized prior to radiolabeling.

Quote Request

Request a Quote for 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.